molecular formula C11H15F3N2O2 B1351146 Ethyl 1-(tert-butyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate CAS No. 852691-03-3

Ethyl 1-(tert-butyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate

Cat. No. B1351146
CAS RN: 852691-03-3
M. Wt: 264.24 g/mol
InChI Key: SBLLZGMBYZIVGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(tert-butyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate, also known as ETBTFPC, is a novel small molecule compound with a wide range of applications in the scientific research field. It is a member of the pyrazole-4-carboxylate family, and has been extensively studied for its unique chemical and biological properties.

Scientific Research Applications

Synthesis Approaches

Ethyl 1-(tert-butyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate and related compounds have been synthesized through various chemical routes. For instance, new halo-substituted pyrazolo[5,1-c][1,2,4]triazines, which share structural similarities with the target compound, were synthesized by diazotization of amino-triazines with tert-butyl nitrite in the presence of trimethylsilyl halides. A novel method involving the reaction of pyrazolo-triazine carboxylic acid with iodine/TEA followed by treatment with NaBH4 was developed for mild decarboxylation, leading to novel halo-substituted derivatives (Ivanov et al., 2017).

Crystal Structure Analysis

The crystal structure of a compound closely related to the target, ethyl 5-amino-1-[(5?-methyl-1?-t-butyl-4?-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate, was determined, showing it belongs to the monoclinic space group P21/c. Preliminary bioassays indicated fungicidal and plant growth regulation activities for this compound (Minga, 2005).

Synthetic Methods Development

An improved Claisen Condensation-Knorr Reaction sequence was used to develop a one-pot approach to ethyl 1,4,5-triaryl-1H-pyrazole-3-carboxylates, offering a convenient access to this framework for drug discovery purposes (Zhai et al., 2013).

Cross-Coupling Reactions

Ethyl 3- and 5-triflyloxy-1H-pyrazole-4-carboxylates were utilized as precursors in Sonogashira-type cross-coupling reactions with various alkynes to synthesize condensed pyrazoles, demonstrating the versatility of pyrazole carboxylates in organic synthesis (Arbačiauskienė et al., 2011).

Regioselectivity Studies

Comparative studies on the synthesis of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles from 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with tert-butylhydrazine hydrochloride were conducted to understand the regioselectivity in the formation of pyrazole derivatives (Martins et al., 2012).

properties

IUPAC Name

ethyl 1-tert-butyl-5-(trifluoromethyl)pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F3N2O2/c1-5-18-9(17)7-6-15-16(10(2,3)4)8(7)11(12,13)14/h6H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBLLZGMBYZIVGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C(C)(C)C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10382389
Record name Ethyl 1-(tert-butyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(tert-butyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate

CAS RN

852691-03-3
Record name Ethyl 1-(1,1-dimethylethyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=852691-03-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-(tert-butyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.